N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H12ClFN6OS and its molecular weight is 366.8. The purity is usually 95%.
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Scientific Research Applications
Antiasthma Agents : Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share a structural similarity to the compound , have been found active as mediator release inhibitors and have potential as antiasthma agents (Medwid et al., 1990).
Radioligands for PET Imaging : Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound, have been used as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), suggesting their utility in neurological and oncological research (Dollé et al., 2008).
Molecular Probes for Adenosine Receptors : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, structurally related to the queried compound, have been developed as high affinity functionalized congeners for studying the A2A adenosine receptor, an important target in pharmacology (Kumar et al., 2011).
Insecticidal Activity : Innovative heterocycles incorporating a thiadiazole moiety, structurally akin to the compound , have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Agents : Various derivatives of triazolo[1,5-a]pyrimidines have been explored for their anticancer properties. A particular focus has been on compounds that inhibit tumor growth and overcome resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).
Antimicrobial Agents : Synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones has been explored for their potential as antimicrobial agents, showing activity against a variety of microorganisms (Farghaly & Hassaneen, 2013).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6OS/c1-2-22-13-12(20-21-22)14(18-7-17-13)24-6-11(23)19-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJBVLPZHPHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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